
Sulforaphane
Descripción general
Descripción
Sulforaphane (SFN) is a compound within the isothiocyanate group of organosulfur compounds . It is produced when the enzyme myrosinase transforms glucoraphanin, a glucosinolate, into sulforaphane upon damage to the plant (such as from chewing or chopping during food preparation), which allows the two compounds to mix and react . SFN is present in cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . It is known for its antioxidant, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of SFN begins with the four-step synthesis from 4-bromobutyronitrile and sodium thiomethoxide . Its biosynthetic pathway originates from the amino acid methionine and proceeds in three stages: methionine side chain elongation by two methylene groups, formation of the core glucosinolate structure, and secondary modification of the glucosinolate side chain . Upon disruption of the plant tissue integrity, glucoraphanin comes into contact with myrosinase, which catalyzes the hydrolysis of glucoraphanin to give sulforaphane .
Molecular Structure Analysis
SFN exhibits two optical isomers (R [Rectus → Latin = Right] and S [Sinister → Latin = Left]) due to its asymmetric sulfur atom . Both of these isomers are present in broccoli sprouts . The research highlights the superior biological activities exhibited by the R-enantiomer of sulforaphane in comparison to the S-enantiomer .
Physical And Chemical Properties Analysis
SFN is a sulfur-rich compound found in cruciferous vegetables . Its chemical formula is C6H11NOS2 . It is unstable and easily degradable .
Aplicaciones Científicas De Investigación
Cancer Prevention and Treatment
Sulforaphane has been associated with a reduction in cancer risk at several sites, including lung, bladder, breast, prostate, non-Hodgkin’s lymphoma, and colorectal cancers. It is believed to exert its effects through various mechanisms such as detoxification of carcinogens, anti-inflammatory actions, and inhibition of cancer cell growth .
Antioxidant Effects
As an isothiocyanate found in cruciferous vegetables, Sulforaphane has significant anti-oxidation effects. It helps in protecting cells from DNA damage and oxidative stress, which are key factors in the development of chronic diseases .
Anti-Inflammatory Effects
Sulforaphane exhibits anti-inflammatory properties by modulating inflammatory pathways in the body. This can be beneficial in preventing and treating conditions characterized by chronic inflammation .
Obesity Control
Research suggests that Sulforaphane can contribute to anti-obesity effects by influencing fat metabolism and storage. It may also improve insulin sensitivity, which is crucial for weight management .
Neuroprotective Effects
Sulforaphane has shown potential in protecting nerve cells from damage and degeneration. It may be useful in the treatment of neurodegenerative diseases due to its ability to induce autophagy and inhibit apoptosis in neural cells .
Diabetes Management
There is evidence supporting the use of Sulforaphane as a hypoglycemic agent. It has been shown to benefit the control of Type 2 Diabetes by influencing glucose metabolism and insulin signaling pathways .
Mecanismo De Acción
Target of Action
Sulforaphane (SFN) is a naturally occurring compound found in cruciferous vegetables like broccoli, cabbage, cauliflower, and kale . It has been shown to target a specific cancer cell population displaying stem-like properties, known as cancer stem cells (CSCs) . These cells can self-renew and differentiate to form highly heterogeneous tumor masses .
Biochemical Pathways
SFN has been shown to modulate several biochemical pathways. It activates the nuclear factor-erythroid factor 2–related factor 2 (NRF2) and inhibits the NF-KB pathways . It also modulates the expression of phase II enzymes . Moreover, SFN has been found to influence the functions of intestinal epithelial cells, which could provide an alternative to targeting the microbes themselves for the remediation of microbial dysbiosis .
Pharmacokinetics
SFN is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg; however, the bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats . SFN and its major metabolite, sulforaphane N-acetylcysteine (SFN-NAC), are metabolically unstable, especially in the plasma . SFN-NAC degrades considerably faster than SFN in plasma, with SFN being formed from SFN-NAC .
Result of Action
SFN has been linked to health benefits, such as improved heart health . It reduces inflammation, protects DNA by blocking mutations that lead to cancer, and may slow tumor growth . It has been shown to have anticancer properties, reducing both the size and number of various types of cancer cells .
Action Environment
The formation of SFN is controlled by the epithiospecifier protein, a myrosinase co-factor, which is temperature-specific . Therefore, the temperature, heating time, and other technological steps can influence the final SFN content in broccoli sprout homogenates . Factors such as a sedentary lifestyle, inadequate nutrition, alcohol consumption, smoking, and constant exposure to chemicals from the environment can contribute to health deterioration and the development of diseases .
Safety and Hazards
Propiedades
IUPAC Name |
1-isothiocyanato-4-methylsulfinylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036732 | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sulforaphane | |
CAS RN |
4478-93-7 | |
| Record name | Sulforaphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulforaphane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulforaphane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Sulforaphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFORAPHANE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





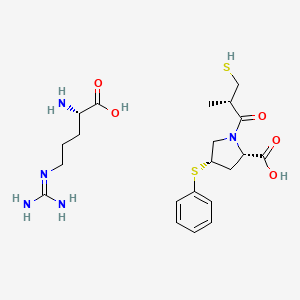
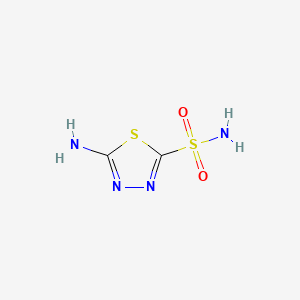
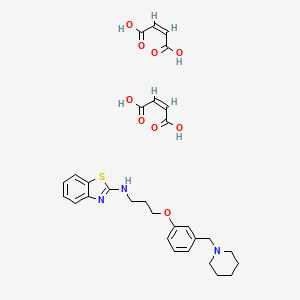
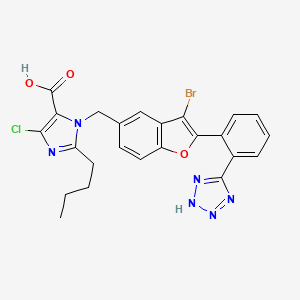

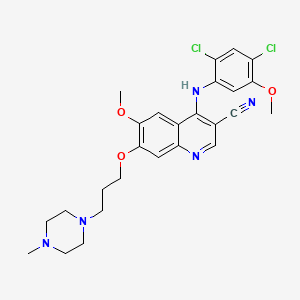

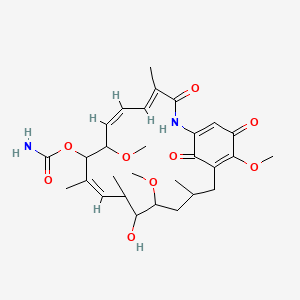

![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)